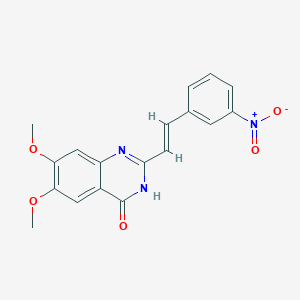
(R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from acyclic precursors, which involves cyclization reactions under specific conditions . Industrial production methods may include the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of various diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of ®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
®-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolidine-2-one derivatives are known for their potent biological activities, including antimicrobial and anticancer effects .
Propiedades
Fórmula molecular |
C8H14ClNO4 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-[(3R)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-2-3-9(4-6)5-7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
Clave InChI |
BAYUGDCGBKOLPS-FYZOBXCZSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCN(C1)CC(=O)O.Cl |
SMILES canónico |
COC(=O)C1CCN(C1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)

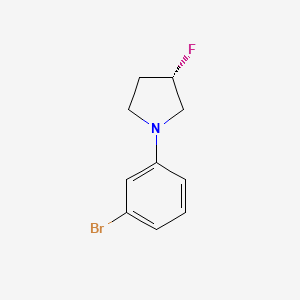

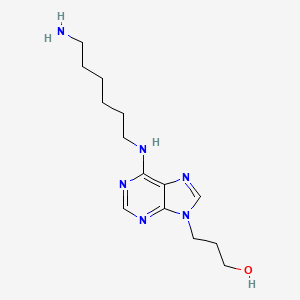
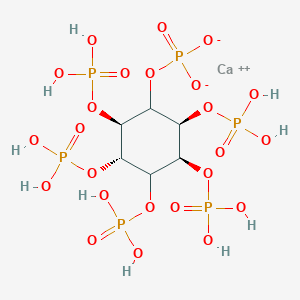

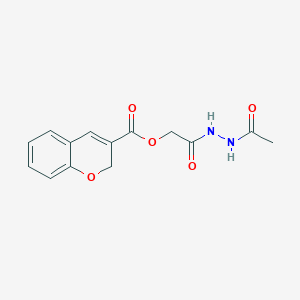
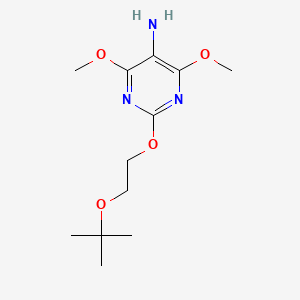
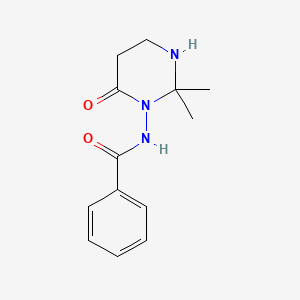
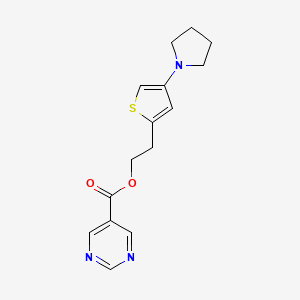
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)

